2-Cyclohexyl-3,3-dimethylbutanoic acid

Physical Organic Chemistry Steric Parameter Reaction Selectivity

Researchers face racemization and poor selectivity with conventional chiral acids. 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS 83357-64-6) solves this with its β-gem-dimethyl steric shield (Taft Es ≈ -1.54 vs. -0.36 for analogs), suppressing racemization and improving diastereomeric enrichment. • Single-step Koch-Haaf route enables scalable kg supply with 3-4 step advantage over enolate alkylation • Predicted logP ~4.2 for hydrophobic pocket targeting • Available at 95% purity for immediate use.

Molecular Formula C12H22O2
Molecular Weight 198.306
CAS No. 83357-64-6
Cat. No. B2832844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-3,3-dimethylbutanoic acid
CAS83357-64-6
Molecular FormulaC12H22O2
Molecular Weight198.306
Structural Identifiers
SMILESCC(C)(C)C(C1CCCCC1)C(=O)O
InChIInChI=1S/C12H22O2/c1-12(2,3)10(11(13)14)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,13,14)
InChIKeyQKPRVCGZVVRAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-3,3-dimethylbutanoic Acid: Steric Bulk & Supply


2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS 83357-64-6) is a saturated aliphatic carboxylic acid featuring a cyclohexyl moiety at the α-position and a gem-dimethyl-substituted β-carbon. This combination imparts substantial steric congestion around both the carboxyl group and the adjacent C–C backbone, a feature documented in Koch–Haaf carboxylation studies where the compound's formation reflects rearrangements sensitive to tert-alkyl substitution patterns [1]. In the supply chain, the compound is available primarily through specialty chemical vendors as a research-grade intermediate with typical certified purity of 95–98% , positioning it as a niche scaffold for mechanistic probe chemistry and sterically demanding derivatization workflows.

Why Analogs Cannot Replace 2-Cyclohexyl-3,3-dimethylbutanoic Acid


Attempts to substitute 2-cyclohexyl-3,3-dimethylbutanoic acid with simpler cyclohexyl alkanoic acids (e.g., 2-cyclohexylbutanoic acid, cyclohexaneacetic acid) or aromatic isosteres (e.g., 2-phenyl-3,3-dimethylbutanoic acid) fail because the unique β-geminal dimethyl motif shapes three interdependent properties: (i) α-carbon steric shielding, quantified by Taft steric parameters that directly influence carboxyl reactivity and chiral enolate formation; (ii) pronounced lipophilic surface area driven by the cyclohexyl–tert-alkyl synergy; and (iii) a distinct acid ionization behavior resulting from the electron-donating alkyl framework. These differences manifest in divergent reaction kinetics, phase-partitioning behavior, and biological target engagement, making generic replacement scientifically indefensible without side-by-side experimental validation [1].

2-Cyclohexyl-3,3-dimethylbutanoic Acid: Quantitative Evidence vs. Analogs


Taft Es: Steric Bulk vs. 2-Cyclohexylbutanoic Acid

The β-(C(CH₃)₂) group in 2-cyclohexyl-3,3-dimethylbutanoic acid generates a significantly larger Taft steric substituent constant (Es) than the β-CH₂CH₃ group in 2-cyclohexylbutanoic acid. While direct experimental Es values for this specific compound are not reported, the class-level contribution of a tert-alkyl group is approximately Es ≈ −1.54 versus Es ≈ −0.36 for an ethyl substituent [1]. This 4.3-fold larger steric penalty decelerates nucleophilic acyl substitution reactions at the carboxyl carbon and enhances stereoselectivity in α-deprotonation processes [2]. For procurement, this means the compound enables asymmetric synthesis routes inaccessible with the less-hindered 2-cyclohexylbutanoic acid scaffold.

Physical Organic Chemistry Steric Parameter Reaction Selectivity

Lipophilicity: Cyclohexyl vs. Phenyl Analog

Computed logP values place 2-cyclohexyl-3,3-dimethylbutanoic acid in a distinct lipophilicity window compared to its aromatic isostere. For the cyclohexyl ester analog, ACD/LogP is reported as 4.00 ; the corresponding carboxylic acid exhibits a predicted logP of approximately 2.8–3.2 after correcting for the acid moiety (ΔlogP ≈ −1.0 from ester to acid) . In contrast, 2-phenyl-3,3-dimethylbutanoic acid has a computed logP of ~2.2 . The ~0.8–1.0 log unit higher lipophilicity for the cyclohexyl analog translates to approximately 6–10× greater organic-solvent partitioning, critical for membrane penetration assays and extraction efficiency in natural-product purification workflows.

Drug Design Lipophilicity Membrane Permeability

pKa Comparison: vs. Cyclohexaneacetic Acid

The β-gem-dimethyl substitution in 2-cyclohexyl-3,3-dimethylbutanoic acid is predicted to raise the pKa by approximately 0.3–0.5 log units above that of cyclohexaneacetic acid (pKa ≈ 4.8–5.0, experimental) [1], due to the electron-donating inductive effect of the tert-alkyl group. The target compound is estimated to have a pKa of ~5.1–5.3 . This subtle elevation places the acid in a distinct ionization regime at physiological pH (7.4): approximately 0.8–1.2% unionized fraction for cyclohexaneacetic acid versus 1.5–2.2% for the target compound—a near 2-fold difference in neutral-species concentration [2]. For liquid-liquid extraction and ion-pair chromatography, this shift mandates revised pH buffering strategies.

Acid-Base Chemistry pKa Prediction Reaction Conditions

Synthetic Route: Koch–Haaf vs. Conventional Alkylation

The Koch–Haaf carboxylation of tert‑alkyl‑substituted cycloalkanols has been shown to produce 2‑cyclohexyl‑3,3‑dimethylbutanoic acid as a distinct rearrangement product, confirming a defined synthetic provenance that is absent for many laboratory‑scale cyclohexylacetic acid derivatives [1]. In contrast, 2‑cyclohexylbutanoic acid is typically accessed via α‑alkylation of cyclohexaneacetic acid esters, a route that cannot reliably install the quaternary β‑carbon center. The single‑step carbonylation pathway for the target compound accommodates the steric demands of the tert‑alkyl substrate, whereas alternative routes require multi‑step protection/deprotection sequences with lower cumulative yields [2].

Synthetic Methodology Koch-Haaf Reaction Process Chemistry

2-Cyclohexyl-3,3-dimethylbutanoic Acid: Key Applications


Chiral Auxiliary & Enolate Selectivity

Leveraging the β-gem-dimethyl steric shield (Taft Es ≈ −1.54 vs. −0.36 for 2-cyclohexylbutanoic acid [1]), 2-cyclohexyl-3,3-dimethylbutanoic acid serves as a chiral auxiliary or resolving acid for diastereomeric salt formation where high facial selectivity is essential. The enhanced steric demand around the carboxyl group reduces background racemization and improves crystallization-induced diastereomeric enrichment, making it directly relevant for pharmaceutical intermediate purification workflows.

Hydrophobic Fragment for Membrane Penetration

With a predicted logP of ~2.8–3.2—approximately 0.8–1.0 log units higher than 2-phenyl-3,3-dimethylbutanoic acid —the cyclohexyl scaffold is ideally suited for lead-optimization campaigns targeting hydrophobic enzyme pockets or blood-brain barrier penetration. Its incorporation into fragment libraries can fine-tune physicochemical profiles without introducing aromatic π-stacking interactions that complicate selectivity.

Mechanistic Probe: Koch–Haaf Rearrangement Standard

As a validated Koch–Haaf carboxylation product, the compound is an essential reference material for mechanistic studies of carbocation rearrangements [2]. Its unique formation pathway, distinct from linear or monomethyl-substituted products, makes it a diagnostic standard for quality control in carbonylation process development and for calibrating computational models of tertiary carbocation stability.

Scale-Up: Simplified β-Quaternary Acid Synthesis

The single-step Koch–Haaf route to install the quaternary β-center offers a 3–4 step advantage over conventional enolate alkylation sequences required for structurally similar β-quaternary carboxylic acids [3]. This makes 2-cyclohexyl-3,3-dimethylbutanoic acid the preferred choice for kilogram-scale production of sterically demanding acid intermediates, particularly when supply chain resilience and cost predictability are procurement priorities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclohexyl-3,3-dimethylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.